molecular formula C20H17FO3S B7823635 Sulindac sulfoxide CAS No. 9000-14-0

Sulindac sulfoxide

Cat. No.: B7823635
CAS No.: 9000-14-0
M. Wt: 356.4 g/mol
InChI Key: MLKXDPUZXIRXEP-UHFFFAOYSA-N
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Description

A sulfinylindene derivative prodrug whose sulfinyl moiety is converted in vivo to an active NSAID analgesic. Specifically, the prodrug is converted by liver enzymes to a sulfide which is excreted in the bile and then reabsorbed from the intestine. This helps to maintain constant blood levels with reduced gastrointestinal side effects.

Biological Activity

Sulindac sulfoxide is a nonsteroidal anti-inflammatory drug (NSAID) that has garnered attention not only for its analgesic and anti-inflammatory properties but also for its potential anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, and implications in cancer therapy and neuroprotection.

Chemical Structure and Metabolism

Sulindac is a prodrug that undergoes biotransformation in the body to yield two primary metabolites: sulindac sulfide (active) and sulindac sulfone (inactive). The metabolism involves:

  • Reduction : Sulindac is reduced to sulindac sulfide by methionine sulfoxide reductase, which exhibits significant anti-inflammatory activity.
  • Oxidation : It can also be oxidized to sulindac sulfone, which lacks pharmacological activity .

The biological activity predominantly resides in the sulfide metabolite, which has been shown to have a more potent effect on various biological pathways compared to the parent compound .

1. Anti-inflammatory Effects

Sulindac exhibits anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain .

2. Anticancer Activity

Recent studies have highlighted the anticancer properties of sulindac and its metabolites:

  • Induction of Apoptosis : Sulindac enhances the apoptosis of cancer cells when exposed to oxidative stress, primarily through the generation of reactive oxygen species (ROS) that lead to mitochondrial dysfunction .
  • Selective Toxicity : The compound selectively induces cell death in cancer cells while sparing normal cells, suggesting a therapeutic window for its use in cancer treatment .

Colorectal Cancer Prevention

A notable study demonstrated that treatment with sulindac led to a 43% reduction in colorectal adenomas in tumor-bearing mice. When combined with atorvastatin, this reduction was even more pronounced, indicating a potential synergistic effect in cancer prevention strategies .

Neuroprotective Effects

Sulindac has shown promise in models of neurodegenerative diseases. It can cross the blood-brain barrier and has been associated with:

  • Reduction of Infarct Size : In ischemic stroke models, sulindac administration reduced brain infarct size significantly when given before or after occlusion surgeries .
  • Induction of Neuroprotective Proteins : The drug promotes the expression of proteins such as Hsp27 and Bcl-2, which are crucial for cell survival during stress conditions .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibition of COX enzymes leading to reduced prostaglandin synthesis
Apoptosis inductionEnhances apoptosis in cancer cells via ROS production
Cancer preventionReduces colorectal adenomas by up to 70% when combined with other agents
NeuroprotectionReduces infarct size and induces protective proteins in CNS

Scientific Research Applications

Oncological Applications

Colorectal Cancer Prevention and Treatment

Sulindac has been extensively studied for its role in preventing colorectal cancer, particularly in patients with familial adenomatous polyposis (FAP). Clinical trials have demonstrated that sulindac effectively reduces the number and size of adenomatous polyps:

StudyPatientsDosageDurationResults
Labayle et al. (1991)10 FAP patients300 mg/day4 monthsPolyps regressed completely in 6 patients
Nugent et al. (1993)24 FAP patients400 mg/day6 monthsReduced number of polyps by 56%
Giardiello et al. (1993)22 FAP patients300 mg/day9 monthsSignificant reduction in polyp size

The mechanism underlying these effects involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation and tumorigenesis. Furthermore, sulindac and its metabolites have been shown to induce apoptosis in cancer cells through various pathways, including the activation of mitochondrial functions and oxidative stress responses .

Neuroprotective Effects

Recent studies have highlighted sulindac's potential as a neuroprotective agent, particularly in conditions like stroke and neurodegenerative diseases:

  • Mechanisms of Action : Sulindac exhibits neuroprotective effects by modulating mitochondrial calcium overload, reducing oxidative stress, and promoting the expression of survival proteins such as Bcl-2 and Akt .
  • Clinical Relevance : In animal models, sulindac has shown promise in reducing infarct size following ischemic events and may improve outcomes in neurodegenerative conditions like Alzheimer's disease and Parkinson's disease .

Gastrointestinal Applications

Sulindac is also recognized for its therapeutic role in managing gastrointestinal disorders:

  • Management of Polyps : In addition to its use in FAP, sulindac has been studied for its effects on other gastrointestinal tumors, including desmoid tumors associated with familial adenomatous polyposis .
  • Mechanistic Insights : The drug's ability to inhibit the NF-κB pathway contributes to its anti-inflammatory properties, which are beneficial in treating various gastrointestinal conditions .

Pharmacological Properties

Sulindac is metabolized into active forms, including sulindac sulfide and sulindac sulfone, which exhibit distinct pharmacological activities:

MetaboliteActivity
Sulindac SulfideInduces apoptosis in cancer cells; enhances sensitivity to oxidizing agents
Sulindac SulfoneExhibits anti-inflammatory properties; involved in neuroprotection

Chemical Reactions Analysis

Major Biotransformation Pathways

Sulindac sulfoxide undergoes two principal reactions in vivo, determining its pharmacological and toxicological profile:

Reaction Metabolite Enzymatic Catalyst Biological Activity
Reversible reductionSulindac sulfideMsrA (S-epimer), MsrB-like (R-epimer)Active (COX inhibitor, EC₅₀ = 0.02 μM )
Irreversible oxidationSulindac sulfoneCytochrome P450 (CYP3A4, CYP2C9)Inactive
  • Reduction : The sulfide metabolite is therapeutically active, inhibiting cyclooxygenase (COX) with 50-fold greater potency than the parent sulfoxide . Stereochemical specificity exists:

    • S-epimer reduction is catalyzed by methionine sulfoxide reductase A (MsrA) .

    • R-epimer reduction involves an MsrB-like enzyme .

  • Oxidation : CYP450-mediated oxidation produces the inactive sulfone, predominant in urine (50% of dose) .

Stereochemical Influences on Metabolism

This compound exists as R- and S-epimers, exhibiting divergent metabolic behaviors:

Parameter S-Sulindac SulfoxideR-Sulindac Sulfoxide
Reduction Rate Faster (MsrA-dependent)Slower (MsrB-like-dependent)
CYP450 Induction Strong CYP3A4/CYP2C9 inductionModerate induction
Cancer Cell Selectivity Enhances oxidative killing of lung cancer cellsSimilar effect but weaker

Both epimers protect normal lung cells from oxidative damage while sensitizing cancer cells to apoptosis under oxidative stress .

Synthetic Modifications and Derivatives

Recent studies explore this compound derivatives to enhance bioactivity or stability:

Table 3.1: Key Synthetic Derivatives

Derivative Synthesis Method Biological Activity
Sulindac sulfoximineNH-transfer via PhI(OAc)₂ and NH₄CO₃Retains cytotoxicity (HepG2 IC₅₀ = 18 μM)
(E)-2′-Des-methyl-sulindac sulfideKnoevenagel condensationCOX-1 selective (IC₅₀ = 1.8 μM)
Chiral sulindac estersEnantioselective oxidationHigh enantiopurity (ee >90%)
  • Sulfoximine derivatives exhibit prodrug characteristics, requiring metabolic activation to release the active sulfide .

  • Trifluoromethylsulfide analogs maintain COX-1 selectivity but lose potency upon oxidation .

Enterohepatic Circulation and Elimination

  • Enterohepatic Recirculation : this compound and sulfone undergo extensive recycling (plasma T₁/₂ = 7.8 hr), while the sulfide metabolite is rapidly cleared (T₁/₂ = 16.4 hr) .

  • Excretion :

    • 50% of dose excreted as sulfone glucuronide in urine.

    • <1% excreted as active sulfide .

Pharmacological Implications

  • Prodrug Activation : Reduction to sulfide is essential for anti-inflammatory effects, while oxidation terminates activity .

  • Cancer Therapy : this compound enhances cancer cell sensitivity to oxidative agents (e.g., H₂O₂) via mitochondrial dysfunction, sparing normal cells .

Q & A

Basic Research Questions

Q. What is the enzymatic mechanism underlying Sulindac sulfoxide activation into its bioactive sulfide metabolite?

this compound is a prodrug requiring reduction to its sulfide form for pharmacological activity. This reduction is primarily catalyzed by methionine sulfoxide reductase A (MsrA) in human tissues (e.g., liver, intestine), utilizing cytosolic thiol-disulfide exchange systems. Methodologically, researchers use recombinant human MsrA and tissue cytosols supplemented with dithiothreitol (DTT) to quantify reductase activity via high-performance liquid chromatography (HPLC) or mass spectrometry .

Q. How do researchers evaluate Sulindac's antitumor effects in preclinical models?

In vitro studies employ colon cancer cell lines (e.g., HT-29, LIM1215) to assess growth inhibition via MTT assays or trypan blue exclusion. Proteomic analyses of secretome changes (e.g., NF-κB pathway suppression, β-catenin/TCF signaling modulation) are conducted using liquid chromatography-tandem mass spectrometry (LC-MS/MS). In vivo models, such as Min/+ mice with familial adenomatous polyposis, measure tumor count reduction and COX-2/PGE2 suppression via immunohistochemistry and ELISA .

Advanced Research Questions

Q. How can contradictory findings on this compound's metabolic pathways (e.g., tissue vs. microbiota activation) be reconciled?

Discrepancies arise from differences in experimental models. To address this:

  • Use germ-free mice or antibiotic-treated models to isolate tissue-specific metabolism (e.g., MsrA in liver cytosol).
  • Compare enzyme kinetics (Km, Vmax) of human MsrA with microbial sulfoxide reductases using purified enzymes and isotopically labeled substrates.
  • Quantify metabolite ratios (sulfide/sulfoxide/sulfone) in plasma via LC-MS to distinguish tissue vs. gut contributions .

Q. What experimental designs optimize the study of Sulindac's dual roles in COX inhibition and autophagy induction?

  • Use COX-2-overexpressing cell lines (e.g., HT-29) to measure prostaglandin E2 (PGE2) suppression via ELISA.
  • Assess autophagy markers (LC3-II accumulation, p62 degradation) via western blotting or fluorescence microscopy.
  • Combine Sulindac with MsrA inhibitors (e.g., methionine sulfoxide) to decouple COX-dependent and -independent effects .

Q. What methodologies elucidate the relative contributions of MsrA vs. aldehyde oxidase (AOX) in Sulindac metabolism?

  • Enzyme-specific inhibition: Use MsrA siRNA knockdown or AOX inhibitors (e.g., menadione) in tissue cytosols.
  • Kinetic profiling: Compare substrate saturation curves (0–500 µM Sulindac) in the presence of DTT (MsrA cofactor) vs. NADPH (AOX cofactor).
  • Catalytic activity assays: Monitor sulfide generation via spectrophotometric detection of thiol intermediates .

Q. Methodological Considerations

Q. How should researchers address variability in Sulindac's enterohepatic cycling during pharmacokinetic studies?

  • Administer bile duct-cannulated rodents to quantify biliary excretion of sulfide metabolites.
  • Use stable isotope-labeled Sulindac (e.g., deuterated sulfoxide) with LC-MS/MS to track reabsorption kinetics .

Q. What strategies mitigate confounding effects of dimethyl sulfoxide (DMSO) in Sulindac bioactivation studies?

  • Avoid DMSO as a solvent due to its competitive inhibition of sulfoxide reductase.
  • Use alternative solvents (e.g., polyethylene glycol) and validate metabolite profiles via control experiments .

Q. Data Interpretation Challenges

Q. How to resolve discrepancies in Sulindac's efficacy across cancer cell lines?

  • Stratify cell lines by MsrA expression levels (via qPCR or western blot).
  • Correlate sulfide metabolite concentrations (measured via LC-MS) with apoptosis markers (e.g., caspase-3 activation) .

Q. Why do some studies report Sulindac sulfone as inactive, while others suggest antitumor effects?

  • The sulfone may act via non-COX targets (e.g., phosphodiesterase inhibition).
  • Test sulfone-specific activity in COX-knockout models and screen for off-target effects using kinase profiling arrays .

Properties

IUPAC Name

2-[6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKXDPUZXIRXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32004-68-5, 9000-14-0, 38194-50-2
Record name 5-Fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]-1H-indene-3-acetic acid
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Record name 5-fluoro-2-methyl-1-[[4-(methylsulphinyl)phenyl]methylene]-1H-indene-3-acetic acid
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

4,5,7-Trifluorobenzo[d]thiazol-2-amine
4,5,7-Trifluorobenzo[d]thiazol-2-amine
Sulindac sulfoxide
4,5,7-Trifluorobenzo[d]thiazol-2-amine
Sulindac sulfoxide
4,5,7-Trifluorobenzo[d]thiazol-2-amine
4,5,7-Trifluorobenzo[d]thiazol-2-amine
Sulindac sulfoxide
4,5,7-Trifluorobenzo[d]thiazol-2-amine
Sulindac sulfoxide
4,5,7-Trifluorobenzo[d]thiazol-2-amine
Sulindac sulfoxide
4,5,7-Trifluorobenzo[d]thiazol-2-amine
4,5,7-Trifluorobenzo[d]thiazol-2-amine
Sulindac sulfoxide

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